
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol is a chemical compound with a complex structure that includes both amine and ether functional groups
Preparation Methods
The synthesis of 1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol typically involves multiple steps, starting with the preparation of the prop-2-en-1-yloxy group and its subsequent attachment to the propan-2-ol backbone. The dipropylamino group is then introduced through a substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino or prop-2-en-1-yloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Scientific Research Applications
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol can be compared with other similar compounds, such as:
1-(Diethylamino)-3-(prop-2-en-1-yloxy)propan-2-ol: Similar structure but with ethyl groups instead of propyl groups.
1-(Dipropylamino)-3-(methoxy)propan-2-ol: Similar structure but with a methoxy group instead of the prop-2-en-1-yloxy group
Properties
CAS No. |
20734-35-4 |
|---|---|
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-(dipropylamino)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C12H25NO2/c1-4-7-13(8-5-2)10-12(14)11-15-9-6-3/h6,12,14H,3-5,7-11H2,1-2H3 |
InChI Key |
KHRDQXBVYLANBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(COCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


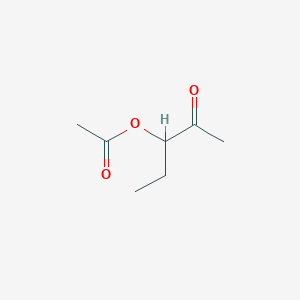
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)
![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
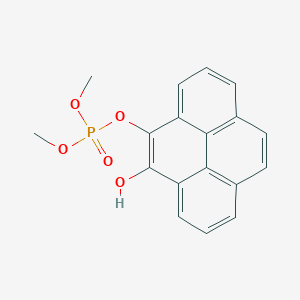
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
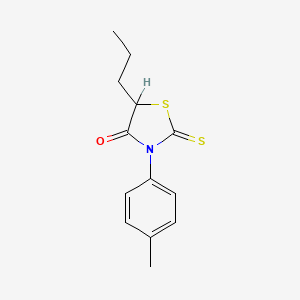
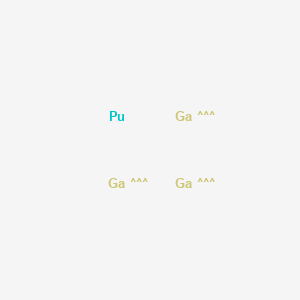
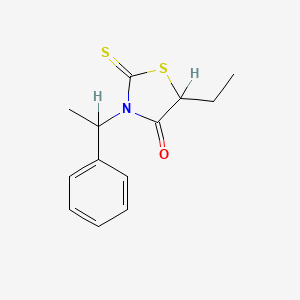
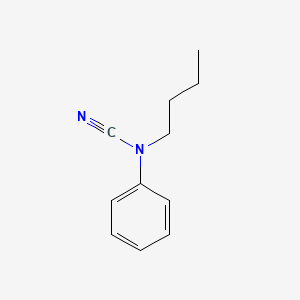
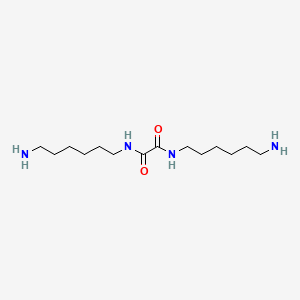
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)
